Propanenitrile, 3-(3-chloropropoxy)-

Description

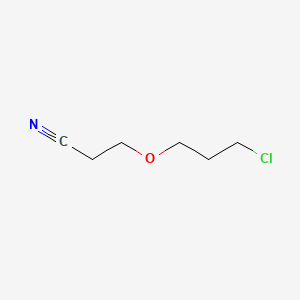

Propanenitrile, 3-(3-chloropropoxy)- is an organic nitrile derivative characterized by a propanenitrile backbone substituted with a 3-chloropropoxy group. The IUPAC name reflects the ether linkage (propoxy chain) at the third carbon of the nitrile-bearing propane, with a chlorine atom at the terminal position of the propoxy group.

Key structural features include:

- Nitrile group: Enhances polarity and participation in nucleophilic reactions.

Properties

CAS No. |

53815-61-5 |

|---|---|

Molecular Formula |

C6H10ClNO |

Molecular Weight |

147.60 g/mol |

IUPAC Name |

3-(3-chloropropoxy)propanenitrile |

InChI |

InChI=1S/C6H10ClNO/c7-3-1-5-9-6-2-4-8/h1-3,5-6H2 |

InChI Key |

NHJYUQUJFLTXEZ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCC#N)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From 3-chloropropanol and acrylonitrile: One common method involves the reaction of 3-chloropropanol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the nitrile group from acrylonitrile.

From 3-chloropropylamine and cyanogen bromide: Another method involves the reaction of 3-chloropropylamine with cyanogen bromide. This reaction also proceeds via nucleophilic substitution, where the amine group is replaced by the nitrile group.

Industrial Production Methods: Industrial production of propanenitrile, 3-(3-chloropropoxy)- typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Propanenitrile, 3-(3-chloropropoxy)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions where the nitrile group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium methoxide in an appropriate solvent.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a metal catalyst.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

Substitution: Depending on the nucleophile, products such as 3-(3-hydroxypropoxy)propanenitrile, 3-(3-aminopropoxy)propanenitrile, or 3-(3-methoxypropoxy)propanenitrile.

Reduction: 3-(3-chloropropoxy)propanamine.

Oxidation: 3-(3-chloropropoxy)propanoic acid.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Propanenitrile, 3-(3-chloropropoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitrile-containing compounds on biological systems.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

Polymer Synthesis: The compound is used in the production of specialty polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of propanenitrile, 3-(3-chloropropoxy)- involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

The biological and chemical properties of Propanenitrile, 3-(3-chloropropoxy)- can be contextualized by comparing it to analogs with variations in substituent type, position, and halogenation. Below is a detailed analysis supported by research findings:

Structural Analogues and Substituent Effects

Table 1: Comparison of Propanenitrile Derivatives

Key Observations :

Substituent Type: Ether vs. Direct Halogenation: The 3-chloropropoxy group in the target compound provides greater conformational flexibility compared to rigid phenoxy analogs (e.g., 3-(4-Fluorophenoxy)propanenitrile). This flexibility may enhance membrane permeability but reduce target specificity . Halogen Effects: Chlorine in the propoxy chain (vs.

Lipophilicity: The chloropropoxy group increases logP compared to shorter alkoxy chains (e.g., methoxy) but remains less lipophilic than brominated analogs (e.g., 3-(4-Bromophenoxy)propanenitrile) .

Biological Activity: While direct data is unavailable, phenoxy analogs with halogens exhibit antimicrobial and enzyme-inhibitory properties. The target compound’s activity may depend on the balance between its lipophilicity and steric hindrance from the propoxy chain .

Positional Isomerism and Reactivity

Example : Comparison with 3-(2-Chloro-4-fluorophenyl)propanenitrile (CAS VC18235653):

- Structural Difference : Aromatic chlorine/fluorine vs. aliphatic chloropropoxy.

- Reactivity : Aromatic halogens participate in π-π stacking with biological targets, whereas the aliphatic chlorine in the target compound may interact via hydrophobic or halogen-bonding mechanisms .

Toxicity and Stability

- Hydrolytic Stability : The ether linkage in 3-(3-chloropropoxy)-propanenitrile likely confers greater stability against hydrolysis compared to 3-Chloropropionitrile, which rapidly degrades in aqueous environments .

- Toxicological Profile : Aliphatic nitriles (e.g., 3-Chloropropionitrile) are associated with higher acute toxicity (e.g., respiratory inhibition) than aromatic derivatives, suggesting the target compound may require careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.